4-(difluoromethyl)-2-fluorobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

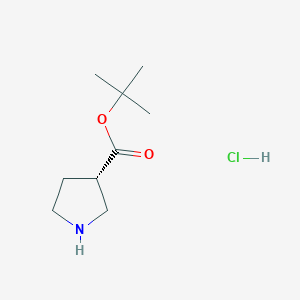

4-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It is also known by other names such as 4-(Difluoromethyl)benzaldehyde, 4-Formylbenzal fluoride, α,α-Difluoro-p-tolualdehyde .

Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-2-fluorobenzaldehyde can be analyzed using various methods. For instance, molecular docking simulations and DFT can be used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site can be assessed .Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(difluoromethyl)-2-fluorobenzaldehyde can be inferred from its molecular structure. It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science .Safety and Hazards

While specific safety data for 4-(difluoromethyl)-2-fluorobenzaldehyde was not found, general safety precautions for handling similar chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

将来の方向性

The future directions in the field of difluoromethylation processes involve the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-2-fluorobenzaldehyde involves the introduction of a difluoromethyl group onto a 2-fluorobenzaldehyde molecule.", "Starting Materials": [ "2-fluorobenzaldehyde", "difluoromethyl bromide", "potassium carbonate", "acetone", "diethyl ether", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "The first step involves the preparation of difluoromethyl bromide by reacting bromoform with hydrogen fluoride in the presence of antimony pentachloride.", "Next, 2-fluorobenzaldehyde is reacted with difluoromethyl bromide in the presence of potassium carbonate and acetone to yield 4-(difluoromethyl)-2-fluorobenzaldehyde.", "The crude product is then purified by recrystallization from diethyl ether.", "Finally, the aldehyde group of the product is reduced to an alcohol using sodium borohydride in the presence of hydrochloric acid, followed by neutralization with sodium hydroxide." ] } | |

CAS番号 |

875222-54-1 |

製品名 |

4-(difluoromethyl)-2-fluorobenzaldehyde |

分子式 |

C8H5F3O |

分子量 |

174.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。